(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane (R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane
Brand Name: Vulcanchem
CAS No.: 109371-31-5
VCID: VC20812367
InChI: InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C24H24O6S
Molecular Weight: 440.5 g/mol

(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane

CAS No.: 109371-31-5

Cat. No.: VC20812367

Molecular Formula: C24H24O6S

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane - 109371-31-5

Specification

CAS No. 109371-31-5
Molecular Formula C24H24O6S
Molecular Weight 440.5 g/mol
IUPAC Name [(2R)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate
Standard InChI InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m1/s1
Standard InChI Key PXMMPVOAHGXZSG-JOCHJYFZSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator